![molecular formula C17H17N3O6S B11610622 N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11610622.png)

N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

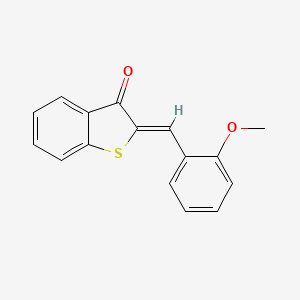

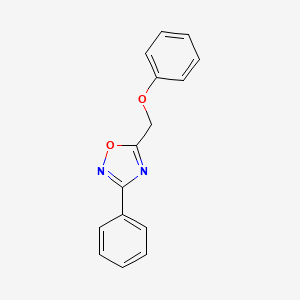

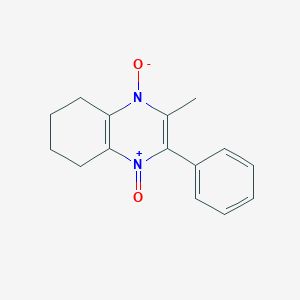

N-({N'-[(E)-(2-ヒドロキシフェニル)メチリデン]ヒドラジノカルボニル}メチル)-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-スルホンアミドは、その独特の構造と潜在的な用途により、さまざまな科学分野で注目を集めている複雑な有機化合物です。この化合物は、芳香環、スルホンアミド基、ヒドラゾン結合を組み合わせており、これらが多様な化学反応性と生物活性を生み出しています。

準備方法

N-({N'-[(E)-(2-ヒドロキシフェニル)メチリデン]ヒドラジノカルボニル}メチル)-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-スルホンアミドの合成は、一般的に容易に入手可能な前駆体から始まり、複数のステップを伴います。一般的な合成経路には、2-ヒドロキシベンズアルデヒドとヒドラジンの縮合によるヒドラゾン中間体の生成が含まれます。この中間体は、制御された条件下でスルホンアミド誘導体と反応させると、最終生成物が得られます。 反応条件は、しばしばエタノールやメタノールなどの溶媒の使用を伴い、反応を促進するために加熱が必要になる場合があります .

化学反応の分析

この化合物は、次のようなさまざまなタイプの化学反応を起こします。

酸化: 芳香環は、過マンガン酸カリウム(KMnO4)などの強力な酸化剤を用いて酸化してカルボン酸を生成することができます.

還元: ヒドラゾン結合は、水素化ホウ素ナトリウム(NaBH4)などの還元剤を用いて対応するアミンに還元することができます。

これらの反応に用いられる一般的な試薬には、酸化のためのKMnO4、還元のためのNaBH4、置換反応のためのさまざまな求核剤が含まれます。生成される主要な生成物は、特定の反応条件と用いられる試薬によって異なります。

科学研究への応用

科学的研究の応用

作用機序

N-({N'-[(E)-(2-ヒドロキシフェニル)メチリデン]ヒドラジノカルボニル}メチル)-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-スルホンアミドの作用機序には、さまざまな分子標的との相互作用が含まれます。ヒドラゾン結合は、金属イオンと安定な錯体を形成し、生物学的プロセスを阻害する可能性があります。 さらに、スルホンアミド基は、天然基質の構造を模倣することで酵素を阻害し、その活性をブロックする可能性があります .

類似化合物の比較

N-({N'-[(E)-(2-ヒドロキシフェニル)メチリデン]ヒドラジノカルボニル}メチル)-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-スルホンアミドに類似する化合物には、他のヒドラゾン誘導体やスルホンアミド含有分子が含まれます。これらの化合物は、類似の構造的特徴を共有していますが、特定の置換基と全体の反応性において異なります。例えば:

類似化合物との比較

Similar compounds to N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide include other hydrazone derivatives and sulfonamide-containing molecules. These compounds share similar structural features but differ in their specific substituents and overall reactivity. For example:

Hydrazone derivatives: Compounds like N-({N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]hydrazinecarbonyl}methyl)benzamide exhibit similar hydrazone linkages but differ in their aromatic ring structures.

Sulfonamide-containing molecules: Compounds such as sulfanilamide have similar sulfonamide groups but lack the complex aromatic and hydrazone structures present in the target compound.

特性

分子式 |

C17H17N3O6S |

|---|---|

分子量 |

391.4 g/mol |

IUPAC名 |

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C17H17N3O6S/c21-14-4-2-1-3-12(14)10-18-20-17(22)11-19-27(23,24)13-5-6-15-16(9-13)26-8-7-25-15/h1-6,9-10,19,21H,7-8,11H2,(H,20,22)/b18-10+ |

InChIキー |

DLOPNEDHLAUMLN-VCHYOVAHSA-N |

異性体SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)N/N=C/C3=CC=CC=C3O |

正規SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)NN=CC3=CC=CC=C3O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11610545.png)

![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenylquinazolin-4(3H)-one](/img/structure/B11610561.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11610569.png)

![5-benzylsulfanyl-13,13-dimethyl-6-(4-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one](/img/structure/B11610574.png)

![4-{3-[(1,3-Dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-YL}benzenesulfonamide](/img/structure/B11610578.png)

![(7Z)-7-(2-hydroxybenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11610589.png)

![ethyl 2'-amino-1-(2-methoxy-2-oxoethyl)-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carboxylate](/img/structure/B11610596.png)

![3-(furan-2-ylmethyl)-2-[(2-phenoxyethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11610607.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B11610617.png)

![(5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11610628.png)

![(3Z)-5-bromo-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,7-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11610643.png)